(12S)-12-Methyltetradecanoic acid
Overview
Description
(12S)-12-Methyltetradecanoic acid: is a fatty acid with a unique structure characterized by a methyl group at the 12th carbon position in the S-configuration. This compound is part of a broader class of fatty acids that play significant roles in various biological processes and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (12S)-12-Methyltetradecanoic acid typically involves the following steps:
Starting Material: The synthesis often begins with commercially available fatty acids or their derivatives.
Methylation: Introduction of the methyl group at the 12th carbon position can be achieved through selective methylation reactions.
Stereoselective Synthesis: Ensuring the S-configuration at the 12th carbon is crucial. This can be achieved using chiral catalysts or reagents that promote stereoselective reactions.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and correct stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve:
Large-Scale Synthesis: Utilizing scalable synthetic routes that can be adapted for large-scale production.
Catalysis: Employing efficient catalytic processes to enhance yield and reduce production costs.
Quality Control: Implementing stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(12S)-12-Methyltetradecanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into saturated fatty acids.
Substitution: The methyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions to achieve substitution.
Major Products
The major products formed from these reactions include:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Saturated fatty acids.
Substitution Products: Various substituted fatty acid derivatives.
Scientific Research Applications
(12S)-12-Methyltetradecanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its role in cellular processes and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the production of specialty chemicals, lubricants, and surfactants.
Mechanism of Action
The mechanism of action of (12S)-12-Methyltetradecanoic acid involves:
Molecular Targets: It interacts with specific enzymes and receptors in biological systems.
Pathways: It can modulate metabolic pathways, influencing lipid metabolism and signaling processes.
Effects: The compound exerts its effects through binding to molecular targets, altering their activity and leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
(12R)-12-Methyltetradecanoic acid: The R-configuration isomer of the compound.
Tetradecanoic acid: A similar fatty acid without the methyl group at the 12th position.
12-Hydroxytetradecanoic acid: A hydroxylated derivative of tetradecanoic acid.
Uniqueness
(12S)-12-Methyltetradecanoic acid is unique due to its specific stereochemistry and the presence of the methyl group at the 12th position, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
(12S)-12-methyltetradecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O2/c1-3-14(2)12-10-8-6-4-5-7-9-11-13-15(16)17/h14H,3-13H2,1-2H3,(H,16,17)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLJLHAPJBUBNL-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)CCCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70581533 | |
Record name | (12S)-12-Methyltetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70581533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5746-58-7 | |
Record name | (12S)-12-Methyltetradecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70581533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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